Pamiteplase
Description
Properties
CAS No. |
151912-42-4 |
|---|---|
Molecular Formula |
C29H42N8O4S |
Origin of Product |
United States |
Molecular Structure and Design of Pamiteplase
Structural Homology to Human Tissue-Type Plasminogen Activator (t-PA)
Pamiteplase is derived from human tissue-type plasminogen activator (t-PA), a serine protease that plays a crucial role in the fibrinolytic system by converting plasminogen to plasmin. ontosight.aiwikipedia.org Native t-PA is a glycoprotein (B1211001) composed of 527 amino acids and organized into five distinct functional domains: a fibronectin-like finger domain (F), an epidermal growth factor (EGF)-like domain, two kringle domains (K1 and K2), and a serine protease (P) domain. j-stroke.orgnih.govdesirecollenstichting.be As a bioengineered variant, this compound maintains a significant degree of structural homology with t-PA, retaining essential domains required for its primary function. nih.gov
Table 1: Functional Domains of Human Tissue-Type Plasminogen Activator (t-PA)
| Domain | Residues (Approx.) | Key Function |
|---|---|---|
| Finger (F) | 1-49 | Fibrin (B1330869) binding, hepatic clearance j-stroke.orgdesirecollenstichting.be |
| Epidermal Growth Factor (EGF) | 50-87 | Hepatic clearance, homology to EGF j-stroke.orgdesirecollenstichting.be |
| Kringle 1 (K1) | 88-175 | Fibrin binding, glycosylation site j-stroke.orgnih.gov |
| Kringle 2 (K2) | 176-256 | High-affinity fibrin binding j-stroke.orgdesirecollenstichting.be |
| Protease (P) | 257-527 | Catalytic activity (cleaves plasminogen) j-stroke.orgnih.gov |
The therapeutic efficacy of a plasminogen activator is dependent on its ability to bind to fibrin within a thrombus and its enzymatic power to lyse the clot. This compound was designed to preserve the most critical domains of t-PA responsible for these actions. It retains the Kringle 2 (K2) domain and the serine protease (P) domain. nih.gov The K2 domain is a primary contributor to the high-affinity binding of t-PA to fibrin, which localizes its activity to the site of the clot. desirecollenstichting.be The protease domain houses the catalytic triad (B1167595) of amino acids (His322, Asp371, Ser478) essential for converting plasminogen into active plasmin, the enzyme directly responsible for fibrin degradation. desirecollenstichting.be By conserving these domains, this compound maintains the fundamental machinery for targeted thrombolysis.
The ability of t-PA to preferentially activate plasminogen in the presence of fibrin is a key feature that distinguishes it from first-generation thrombolytics like streptokinase and urokinase. ingentaconnect.comnih.gov This fibrin specificity is mediated by binding sites located primarily within the Finger (F) and Kringle 2 (K2) domains. desirecollenstichting.be These sites allow t-PA to "assemble" with plasminogen on the fibrin surface, leading to a conformational change that dramatically enhances plasminogen activation, localizing the fibrinolytic activity to the clot and minimizing systemic effects. desirecollenstichting.be While this compound's design involves the deletion of some domains, the retention of the K2 domain is crucial for preserving a significant degree of fibrin-centric action. nih.gov
Conservation of Key Functional Domains (e.g., Kringle 2, Protease Domain)
Engineered Modifications in this compound
This compound is distinguished from native t-PA by specific genetic modifications intended to improve its pharmacokinetic profile, particularly its plasma half-life. patsnap.comresearchgate.net These changes involve a combination of domain deletion and point mutations. nih.gov
Table 2: Comparison of Native t-PA and this compound
| Feature | Native t-PA | This compound |
|---|---|---|
| Kringle 1 (K1) Domain | Present | Deleted nih.gov |
| Key Point Mutation | Arginine at position 275 (Arg275) | Glutamic acid at position 275 (Arg275Glu) nih.gov |
| Cleavage to two-chain form | Occurs at Arg275-Ile276 | Uncleavable at this site nih.gov |
| Glycosylation at Asn117 | Present (High-mannose type) | Absent muni.cz |
| Plasma Half-life | ~6 minutes | ~30-47 minutes j-stroke.orgnih.gov |
A primary modification in this compound is the deletion of the entire Kringle 1 (K1) domain. nih.gov This domain contributes to fibrin binding and, importantly, contains a key glycosylation site at asparagine 117 (Asn117). j-stroke.orgmuni.cz The high-mannose oligosaccharides attached at this site in native t-PA are recognized by mannose receptors on liver cells, leading to rapid clearance from the circulation. nih.govmuni.cz By deleting the K1 domain, the Asn117 glycosylation site is removed, which significantly reduces hepatic clearance and prolongs the molecule's plasma half-life. muni.cztandfonline.com
In addition to domain deletion, this compound incorporates a critical point mutation: the substitution of arginine with glutamic acid at position 275 (Arg275Glu). j-stroke.orgnih.gov In native t-PA, the peptide bond between Arg275 and Ile276 is the site of cleavage by plasmin, which converts the single-chain form of t-PA into a more active two-chain form held together by a disulfide bond. desirecollenstichting.be The Arg275Glu mutation renders this compound resistant to this cleavage. nih.gov As a result, this compound remains in a single-chain form, which has structural implications for its activity and interaction with inhibitors.
The engineered modifications in this compound collectively enhance its molecular stability in the bloodstream, resulting in a significantly longer plasma half-life of 30-47 minutes compared to approximately 6 minutes for native t-PA. j-stroke.orgnih.govdesirecollenstichting.be This prolonged half-life is primarily due to reduced hepatic clearance, a direct consequence of the K1 domain deletion. tandfonline.com The lower affinity of this compound for the t-PA receptor on hepatocytes slows its removal from circulation. tandfonline.com While these modifications were designed to improve the pharmacokinetic profile without compromising fibrinolytic potency, some studies suggest that the structural changes may lead to decreased fibrin specificity compared to native t-PA. researchgate.netj-stroke.org Nonetheless, the primary goal of creating a thrombolytic agent with a longer duration of action was achieved through this targeted molecular engineering. patsnap.comingentaconnect.com
Point Mutations (e.g., Arg275Glu mutation) and their Structural Implications
Protein Engineering Methodologies Utilized in this compound Development
This compound is a third-generation thrombolytic agent developed through sophisticated protein engineering techniques. researchgate.net It is a modified form of human tissue-type plasminogen activator (t-PA), a serine protease that plays a crucial role in the dissolution of blood clots. j-stroke.orgontosight.ai The development of this compound from its parent molecule, t-PA, was driven by the need to improve upon the pharmacological properties of the native enzyme, particularly its very short plasma half-life. researchgate.net Using genetic engineering, researchers created a variant with a more favorable pharmacokinetic profile. researchgate.netgoogle.com
The native human t-PA is a multi-domain protein consisting of 527 amino acids. desirecollenstichting.be Its structure is modular and includes a fibronectin-like finger domain (F), an epidermal growth factor (EGF)-like domain (E), two kringle domains (K1 and K2), and a serine protease (P) domain. j-stroke.orgdesirecollenstichting.be These domains are involved in functions such as fibrin binding and clearance from the bloodstream. desirecollenstichting.benih.gov The engineering of this compound involved targeted modifications to this native structure to enhance its therapeutic potential. nih.gov
Recombinant DNA Technology and Expression Systems
The synthesis of this compound is fundamentally reliant on recombinant DNA (rDNA) technology. ontosight.airesearchgate.net This technology involves the deliberate alteration of an organism's genetic material to produce proteins with desired characteristics. nih.gov The general process for producing a recombinant protein like this compound involves several key steps. First, the gene encoding the modified t-PA is constructed. This is achieved by manipulating the cDNA of human t-PA to introduce specific deletions and mutations. This newly created gene is then inserted into an expression vector, which acts as a vehicle to carry the gene into a host cell. pressbooks.pubiipseries.org The host cells are then cultured under controlled conditions to produce the recombinant protein in significant quantities. nih.gov
The choice of an expression system is critical for the production of complex therapeutic proteins, as it influences proper protein folding, post-translational modifications, and biological activity. For plasminogen activators, several systems are utilized, with the choice largely depending on the protein's specific characteristics, such as glycosylation.
Mammalian Cell Systems : Complex glycoproteins, such as the native t-PA and some of its variants like Alteplase (B1167726) and Tenecteplase (B1169815), require mammalian expression systems to ensure correct folding and glycosylation patterns. muni.cz Chinese Hamster Ovary (CHO) cells are a common and approved host system for producing glycosylated thrombolytics. muni.cz Research into optimizing this compound production has been conducted using CHO cell lines, indicating their suitability as a host system. researchgate.net Human Embryo Kidney-293 (HEK-293) cells are also used for the high-level production of recombinant proteins in pre-clinical studies. nih.gov
Prokaryotic Systems : For non-glycosylated proteins, prokaryotic systems such as Escherichia coli (E. coli) offer a more cost-effective production method. nih.gov Reteplase (B1178584), another t-PA derivative that lacks the glycosylation of the native protein, is commercially produced in E. coli. muni.cznih.gov However, the 17 disulfide bridges in the t-PA molecule make expression in prokaryotic systems challenging. nih.gov
Table 1: Comparison of Expression Systems for Recombinant Thrombolytics
| Expression System | Host Organism Example | Key Characteristics | Examples of Thrombolytics Produced |
|---|---|---|---|
| Mammalian | Chinese Hamster Ovary (CHO) Cells | Capable of complex post-translational modifications, including glycosylation, crucial for the activity and stability of many proteins. muni.czresearchgate.net | Alteplase, Tenecteplase, this compound muni.czresearchgate.net |
| Prokaryotic | Escherichia coli (E. coli) | Rapid growth and high yield production at a lower cost; unable to perform glycosylation. nih.gov | Reteplase muni.cznih.gov |
| Yeast | Pichia pastoris | Can perform some post-translational modifications; serves as an alternative for producing certain recombinant proteins. researchgate.net | Experimental t-PA expression researchgate.net |
Strategies for Enhancing Protein Functionality through Engineering
The specific molecular design of this compound incorporates two primary protein engineering strategies: domain deletion and site-directed mutagenesis. These modifications were precisely targeted to alter the interaction of the enzyme with other components in the blood and with clearance receptors in the body, thereby enhancing its functional half-life. researchgate.netnih.gov
Domain Deletion : this compound is characterized by the deletion of the Kringle 1 (K1) domain from the native t-PA structure. j-stroke.orgnih.gov The domains of t-PA are associated with distinct functions; for instance, the Finger and Kringle 2 domains are primarily responsible for binding to fibrin, while the Finger and EGF-like domains are involved in the rapid clearance of the protein from circulation by liver cells. j-stroke.org By removing the K1 domain, the molecular architecture of the protein was altered to modify its pharmacokinetic properties. nih.gov
Site-Directed Mutagenesis : A crucial modification in this compound is a point mutation at amino acid position 275. nih.gov The Arginine (Arg) residue at this position in native t-PA was replaced with Glutamic acid (Glu). j-stroke.orgnih.gov The Arg275-Ile276 peptide bond is the primary cleavage site for the enzyme plasmin, which converts the single-chain form of t-PA into a more active two-chain form. desirecollenstichting.be The Arg275Glu mutation renders this compound resistant to this cleavage, ensuring it remains in a single-chain configuration. nih.gov
The combination of these engineering strategies resulted in a thrombolytic agent with a significantly extended plasma half-life of 30–47 minutes, a substantial increase compared to the approximately 6-minute half-life of native t-PA. j-stroke.orgnih.gov This enhancement was achieved while maintaining high fibrinolytic potency. researchgate.net
Table 2: Molecular and Pharmacokinetic Comparison of Native t-PA and this compound
| Feature | Native t-PA | This compound | Rationale for Engineering |
|---|---|---|---|
| Domain Structure | F, E, K1, K2, P desirecollenstichting.be | F, E, K2, P (K1 domain deleted) nih.gov | To alter protein interactions and clearance profile. j-stroke.orgnih.gov |
| Key Amino Acid at Position 275 | Arginine (Arg) desirecollenstichting.be | Glutamic acid (Glu) nih.gov | To prevent cleavage by plasmin and maintain a single-chain form. nih.gov |
| Plasma Half-life | ~6 minutes j-stroke.org | 30–47 minutes nih.gov | To create a thrombolytic agent suitable for bolus administration by prolonging its presence in circulation. researchgate.net |
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| Alteplase |
| Arginine |
| Desmoteplase |
| Glutamic acid |
| This compound |
| Reteplase |
| Staphylokinase |
| Streptokinase |
| Tenecteplase |
Molecular Mechanisms of Action of Pamiteplase
Fibrin-Dependent Plasminogen Activation
The targeted action of Pamiteplase is a hallmark of its fibrin-dependent mechanism. patsnap.comcardioaragon.com Similar to the endogenous tissue plasminogen activator, this compound's activity is significantly augmented in the presence of fibrin (B1330869). patsnap.comcardioaragon.com This localized activation is a key feature of the extrinsic pathway of fibrinolysis, which primarily takes place on the surface of fibrin fibers within a clot. e3s-conferences.org
Binding to Fibrin and Formation of the Triple Complex
A fundamental step in this compound's mechanism involves its specific binding to fibrin within the blood clot. patsnap.com This interaction is facilitated by structural domains within the this compound molecule that exhibit affinity for fibrin, analogous to the finger and kringle 2 domains of native tPA. j-stroke.orgdesirecollenstichting.be this compound has been noted to possess improved fibrin binding characteristics compared to some of its predecessors. e3s-conferences.org The binding of this compound to fibrin serves as a crucial anchor, bringing it into close proximity with its substrate, plasminogen, which is also incorporated into the fibrin clot. This colocalization on the fibrin surface leads to the formation of a ternary complex comprising fibrin, this compound, and plasminogen. e3s-conferences.orgresearchgate.net The assembly of this complex on the fibrin scaffold significantly enhances the efficiency of plasminogen activation. j-stroke.orgresearchgate.net
Conformational Changes Inducing Plasminogen Cleavage
The formation of the fibrin-bound triple complex induces critical conformational changes in both this compound and plasminogen. j-stroke.orgnih.govwikidoc.org These structural rearrangements are pivotal for the activation process. In plasminogen, binding to fibrin, particularly through its lysine-binding sites, triggers a conformational shift that exposes the scissile peptide bond (Arg561-Val562) targeted for cleavage. nih.govwikidoc.orgwikipedia.orgnih.gov Simultaneously, the interaction with fibrin can also induce conformational changes in this compound, transitioning it to a more catalytically active state. j-stroke.org The precise alignment and altered conformations within the ternary complex dramatically increase the rate at which this compound can cleave plasminogen, leading to the generation of active plasmin. nih.gov
Role of Lysine (B10760008) Residues in Fibrin-Mediated Activation
Lysine residues, particularly those that become exposed at the C-terminus of fibrin fragments as plasminogen activation and fibrinolysis commence, play a critical role in amplifying the fibrinolytic process. e3s-conferences.orgresearchgate.net These newly generated C-terminal lysine residues serve as high-affinity binding sites for both plasminogen and plasminogen activators like this compound, primarily through their lysine-binding sites located in their kringle domains. nih.gove3s-conferences.orgdesirecollenstichting.beresearchgate.net The binding of additional plasminogen and this compound molecules to these sites on partially degraded fibrin further increases their local concentration on the clot surface. e3s-conferences.orgresearchgate.net This creates a positive feedback loop where initial plasmin generation leads to more exposed lysine residues, which in turn recruit more plasminogen and this compound, accelerating the rate of plasmin formation and subsequent fibrin degradation. e3s-conferences.org
Plasmin Generation and Fibrinolysis
The outcome of the fibrin-dependent activation of plasminogen by this compound is the generation of plasmin, the key enzyme responsible for the proteolytic breakdown of the fibrin clot. patsnap.comwikipedia.orgebi.ac.uknih.gov
Proteolytic Degradation of Fibrin Meshwork
Plasmin, a serine protease, acts directly on the fibrin polymer network that forms the structural basis of a blood clot. patsnap.comebi.ac.uknih.govnih.gov It cleaves specific peptide bonds within the fibrin strands, primarily at lysine and arginine residues, leading to the fragmentation of the insoluble fibrin matrix. core.ac.uk This proteolytic digestion results in the formation of soluble fibrin degradation products, effectively dismantling the clot and restoring blood flow. e3s-conferences.orgnih.govimrpress.com
Distinction between Fibrin-Bound and Circulating Plasmin Activity
A critical functional distinction exists between plasmin generated while bound to the fibrin surface and plasmin circulating freely in the bloodstream. nih.govebi.ac.uknih.govalfa-chemistry.com Plasmin that is bound to fibrin is significantly protected from rapid inactivation by the primary circulating inhibitor of plasmin, alpha-2-antiplasmin. nih.gove3s-conferences.orgimrpress.comresearchgate.net This protection is attributed to the steric hindrance imposed by the fibrin molecule, which limits the access of alpha-2-antiplasmin to the active site of fibrin-bound plasmin. nih.govresearchgate.net Consequently, the proteolytic activity of fibrin-bound plasmin is concentrated at the site of the thrombus, facilitating efficient clot lysis. patsnap.comnih.govimrpress.comresearchgate.net In contrast, any plasmin that escapes into the systemic circulation is quickly neutralized by alpha-2-antiplasmin, thereby minimizing the degradation of circulating fibrinogen and other essential hemostatic proteins, and reducing the risk of systemic bleeding complications. patsnap.comnih.govimrpress.comresearchgate.net
Specificity and Selectivity of this compound Activity
Specificity and selectivity are key characteristics of this compound's action, aiming to localize fibrinolysis to the site of the clot and minimize systemic effects patsnap.com. Fibrin specificity refers to the preferential activation of plasminogen that is bound to fibrin compared to plasminogen circulating in the plasma imrpress.com. This targeted activation helps to concentrate plasmin activity at the clot surface patsnap.comimrpress.com.
Enhanced Fibrin Affinity and its Molecular Basis
This compound is engineered to possess enhanced affinity for fibrin compared to native tPA ontosight.ainih.gov. This enhanced binding is a crucial aspect of its targeted action patsnap.com. The molecular basis for this enhanced affinity lies in specific modifications made to the recombinant tPA structure nih.gov. This compound is a modified tPA with a deletion of the kringle 1 domain (residues 92–173) and a substitution of Arginine at position 274 with Glutamic acid nih.govtaylorandfrancis.com. The kringle domains in plasminogen and tPA are known to be involved in binding to lysine residues, which become exposed on partially degraded fibrin nih.govcore.ac.uk. The deletion of the kringle 1 domain and the specific point mutation in this compound contribute to its altered interaction with fibrin nih.govtaylorandfrancis.com. While the exact interplay of these modifications in enhancing fibrin affinity is complex, studies indicate that this compound exhibits more pronounced in vitro fibrin affinity compared to tPA, while maintaining similar specific activity nih.gov.
Theoretical Minimization of Systemic Plasminogen Activation
The enhanced fibrin affinity and fibrin-specific activation of plasminogen by this compound are theoretically aimed at minimizing systemic plasminogen activation patsnap.comimrpress.com. By preferentially binding to fibrin within the clot, this compound concentrates its enzymatic activity at the site where it is needed patsnap.com. This localized activation of fibrin-bound plasminogen leads to the generation of plasmin primarily on the fibrin surface patsnap.comimrpress.com. Plasmin that is bound to fibrin is relatively protected from inactivation by the primary circulating inhibitor, alpha-2-antiplasmin nih.govimrpress.com. In contrast, if plasminogen is activated in the circulation (systemic activation), the resulting free plasmin can degrade circulating fibrinogen and other hemostatic proteins, potentially leading to bleeding complications imrpress.com. The design of this compound, with its emphasis on fibrin targeting, is intended to reduce the extent of this undesirable systemic activation, thereby theoretically lowering the risk of widespread bleeding compared to less fibrin-specific thrombolytic agents patsnap.comimrpress.com.
While high fibrin specificity is theoretically associated with a lower risk of hemorrhagic complications, the direct correlation between differences in fibrin affinity among plasminogen activators and their clinical efficacy or safety, particularly the risk of bleeding, has not always been clearly borne out in large-scale clinical trials imrpress.comnih.gov. Nevertheless, the molecular design of this compound incorporates features intended to favor clot-localized fibrinolysis and minimize systemic effects patsnap.comimrpress.com.
Data Table: Structural Modifications in this compound Compared to Native tPA
| Feature | Native tPA | This compound |
| Kringle 1 Domain | Present (Residues 92-173) | Deleted |
| Amino Acid at 274 | Arginine | Glutamic acid |
| Fibrin Affinity | Binds to fibrin | Enhanced in vitro fibrin affinity nih.gov |
| Specific Activity | Catalyzes Plasminogen Activation | Similar to native tPA in vitro nih.gov |
Data Table: Comparison of Fibrin Affinity and Specific Activity (In Vitro)
| Thrombolytic Agent | In Vitro Fibrin Affinity | In Vitro Specific Activity (Plasminogen Activation) |
| Native tPA | Baseline | Baseline |
| This compound | More pronounced nih.gov | Similar to native tPA nih.gov |
Preclinical Pharmacological Profile of Pamiteplase
Pharmacokinetic Characteristics (Preclinical Studies)
Pharmacokinetic studies in animal models have shown that pamiteplase exhibits an improved plasma clearance profile compared to native t-PA and some other variants taylorfrancis.commedicalletter.org.
Improved Plasma Clearance Profile in Animal Models
Studies in rats, dogs, and monkeys have demonstrated that the total clearance (CLtotal) of this compound is significantly lower than that of recombinant t-PA (rt-PA), ranging from only 7% to 16% of the rt-PA clearance researchgate.netnih.gov. This reduced clearance suggests that this compound maintains higher and more sustained concentrations in the plasma of these experimental animals compared to rt-PA researchgate.netnih.gov. The lower distribution of this compound in the liver compared to rwt-PA is thought to contribute significantly to its higher plasma concentration nih.gov. Hepatic clearance is a principal mechanism regulating plasma concentrations of t-PA, involving pathways mediated by liver endothelial cells, Kupffer cells (via the mannose receptor), and parenchymal cells (via the low density lipoprotein receptor-related protein/alpha 2-macroglobulin receptor) researchgate.net. The hepatic clearance of 125I-pamiteplase was markedly lower than that of 125I-rwt-PA in rats nih.gov. The uptake of 125I-pamiteplase in the liver was inhibited by rwt-PA, suggesting a common uptake mechanism for both compounds nih.gov.
Extended Half-Life Compared to Native t-PA and Select Variants
A key finding from preclinical pharmacokinetic studies is the extended half-life of this compound in various animal species taylorfrancis.comresearchgate.netnih.govscispace.commdpi.com. The half-life and mean residence time of this compound in rats, dogs, and monkeys were found to be longer than those of rt-PA researchgate.netnih.gov. In rats, the half-life in the beta-phase after administration of 125I-labeled this compound was 480% of that of 125I-labeled rwt-PA nih.gov. This prolonged half-life is a desirable characteristic, allowing for potential administration as a bolus injection rather than a continuous infusion, which is typically required for native t-PA due to its short half-life taylorfrancis.comgvpress.com. For comparison, the initial (α) half-life of t-PA is reported to be around 5 minutes researchgate.net. Lanoteplase, another modified t-PA, also showed a longer half-life than t-PA in rabbits and dogs researchgate.net. This compound has a reported half-life of about 30–47 minutes nih.govnih.gov.
Pharmacodynamic Evaluation (Preclinical Studies)
Preclinical pharmacodynamic studies have assessed the thrombolytic activity and efficacy of this compound using in vitro and in vivo models mdpi.comgvpress.comkoreascience.kr.
In Vitro Thrombolytic Activity and Fibrinolytic Potency
In vitro studies have demonstrated that this compound possesses thrombolytic activity and maintains the fibrinolytic potency and fibrin (B1330869) specificity of native t-PA taylorfrancis.comscispace.comresearchgate.netgvpress.com. Assays such as the fibrin plate assay and chromogenic/fluorogenic substrate assays are used to evaluate the enzymatic activity of thrombolytic agents nih.gov. Clot lysis assays, where macroscopic clots are prepared from plasma or blood, are also employed to assess thrombolytic activity in vitro nih.gov. This compound was one of several genetically modified t-PA analogues screened for thrombolytic activity researchgate.net.
In Vivo Thrombolytic Efficacy in Animal Models of Thrombosis
The in vivo thrombolytic efficacy of this compound has been evaluated in various animal models of thrombosis, including canine and rat models researchgate.netmdpi.comnih.govresearchgate.net. These models are crucial for testing the safety and efficacy of candidate thrombolytics under conditions that more closely mimic physiological environments compared to in vitro assays mdpi.comnih.gov. Thromboembolic stroke models, often generated in rodents, rabbits, and dogs, are commonly used mdpi.comnih.gov.
Assessment of Clot Lysis and Reperfusion Rates (e.g., canine, rat models)
Studies in canine models of coronary thrombosis have shown that this compound can produce reperfusion researchgate.netresearchgate.net. In one study, both YM866 (this compound) administered as a bolus and alteplase (B1167726) administered as a bolus plus infusion produced reperfusion in all animals in a canine model of coronary occlusion, with median times to reperfusion of 5 and 10 minutes, respectively researchgate.net.
In rat models of thrombosis, this compound has also demonstrated efficacy in promoting clot lysis and reperfusion researchgate.netresearchgate.net. In a rat model of electrically-induced carotid artery thrombosis, both YM866 and t-PA exhibited dose-dependent thrombolytic activity researchgate.net. The reperfusion rate of YM866 was reported to be twice that of t-PA researchgate.net. While there was no significant difference in the time to reperfusion between the agents, YM866 showed a greater improvement in patency status after successful thrombolysis compared to t-PA researchgate.net. In a rat model of embolic stroke, this compound (1 mg/kg bolus) was as effective as alteplase (10 mg/kg infusion) in reducing 24-hour brain infarct volumes, neurological deficit scores, and residual clot grades researchgate.netresearchgate.netnih.gov. There was a good correlation between 24-hour residual clot grades and infarct volumes, suggesting a delayed timeframe for this compound- and alteplase-induced reperfusion nih.gov.
Data from Preclinical Studies:
| Animal Model | Comparison Agent | This compound Dose/Administration | Comparison Agent Dose/Administration | Outcome Measured | This compound Result | Comparison Agent Result | Citation |
| Rats | rt-PA | IV administration | IV administration | Total Clearance (CLtotal) | 7-16% of rt-PA CLtotal | 100% (baseline) | researchgate.netnih.gov |
| Rats | rwt-PA | 125I-labeled, IV | 125I-labeled, IV | Beta-phase Half-life | 480% of rwt-PA half-life | 100% (baseline) | nih.gov |
| Rats | rwt-PA | 125I-labeled, IV | 125I-labeled, IV | Hepatic Clearance | Markedly lower than rwt-PA hepatic clearance | Higher | nih.gov |
| Rats | t-PA | IV bolus injection | IV bolus injection | Reperfusion Rate | Twice that of t-PA | Lower | researchgate.net |
| Rats | t-PA | IV bolus injection | IV bolus injection | Patency Status after thrombolysis | Greater improvement than t-PA | Less improvement | researchgate.net |
| Rats | Alteplase | 1 mg/kg bolus | 10 mg/kg infusion | 24h Brain Infarct Volume | As effective as alteplase in reduction | Reduction | researchgate.netresearchgate.netnih.gov |
| Rats | Alteplase | 1 mg/kg bolus | 10 mg/kg infusion | Neurological Deficit Scores | As effective as alteplase in reduction | Reduction | researchgate.netresearchgate.netnih.gov |
| Rats | Alteplase | 1 mg/kg bolus | 10 mg/kg infusion | Residual Clot Grades | As effective as alteplase in reduction | Reduction | researchgate.netresearchgate.netnih.gov |
| Dogs | rt-PA | IV administration | IV administration | Total Clearance (CLtotal) | 7-16% of rt-PA CLtotal | 100% (baseline) | researchgate.netnih.gov |
| Dogs | rt-PA | IV administration | IV administration | Half-life and Mean Residence Time | Longer than rt-PA | Shorter | researchgate.netnih.gov |
| Dogs | Alteplase | 0.1 mg/kg IV bolus | 0.75 mg/kg IV bolus + infusion | Reperfusion Rate | Reperfusion in all 5 animals | Reperfusion in all 5 animals | researchgate.net |
| Dogs | Alteplase | 0.1 mg/kg IV bolus | 0.75 mg/kg IV bolus + infusion | Median Time to Reperfusion | 5 minutes | 10 minutes | researchgate.net |
| Monkeys | rt-PA | IV administration | IV administration | Total Clearance (CLtotal) | 7-16% of rt-PA CLtotal | 100% (baseline) | researchgate.netnih.gov |
| Monkeys | rt-PA | IV administration | IV administration | Half-life and Mean Residence Time | Longer than rt-PA | Shorter | researchgate.netnih.gov |
Evaluation of Infarction Volume Reduction in Experimental Models
Preclinical studies using animal models of ischemic stroke have evaluated the ability of this compound to reduce infarction volume. In a rat model of thromboembolic stroke, bolus injection of this compound significantly reduced infarction volume when administered early, specifically at 2 hours after the onset of ischemia. nih.gov This suggests that early intervention with this compound can be effective in limiting tissue damage in the context of a blood clot-induced stroke. Hemorrhagic infarction was observed in a subset of rats treated at a later time point (6 hours), indicating a potential time-dependent effect on the risk of bleeding. nih.gov
Comparative Preclinical Studies with Other Thrombolytic Agents
This compound has been compared to other thrombolytic agents, particularly alteplase and other variants of t-PA, to understand its relative efficacy and pharmacological characteristics in preclinical settings.
Comparison of Fibrin Specificity with Alteplase and Other t-PA Variants
Fibrin specificity is a crucial property for thrombolytic agents, as it relates to the drug's ability to target blood clots with minimized activity on circulating fibrinogen, thus potentially reducing the risk of bleeding complications. Alteplase, a recombinant tissue plasminogen activator (rt-PA), is known for its fibrin specificity, which is attributed to its high affinity binding to lysine (B10760008) residues on fibrin. drugbank.comresearchgate.net this compound is described as a modified t-PA with distinct fibrin specificity. researchgate.netgvpress.com While specific quantitative data on the comparative fibrin specificity of this compound relative to alteplase and other t-PA variants like tenecteplase (B1169815) or reteplase (B1178584) are not extensively detailed in the provided snippets, this compound is categorized among third-generation plasminogen activators, which are generally engineered for enhanced fibrin specificity compared to earlier generations like streptokinase and urokinase. nih.govnih.govresearchgate.net Tenecteplase, another modified t-PA, is reported to have enhanced fibrin specificity, 14-fold greater than native t-PA. gvpress.com Desmoteplase is also noted for being more fibrin dependent and fibrin specific than t-PA. gvpress.com this compound is listed as having moderate fibrin specificity (++) among a comparison of thrombolytic agents. nih.gov
Comparative Pharmacokinetic and Pharmacodynamic Properties in Preclinical Models
Pharmacokinetic and pharmacodynamic properties are essential for understanding how a drug is absorbed, distributed, metabolized, and excreted, as well as its effects on the body. Preclinical studies have compared the pharmacokinetics of this compound with recombinant wild-type tissue-type plasminogen activator (rwt-PA) in rats. The half-life in the beta-phase and total clearance of I-labeled this compound in rats were significantly lower (480% and 22% of rwt-PA, respectively) compared to I-labeled rwt-PA. nih.gov Hepatic clearance accounted for almost all of the total clearance for both compounds, and the hepatic clearance of this compound was markedly lower than that of rwt-PA. nih.gov This lower hepatic distribution of this compound is thought to contribute significantly to its higher plasma concentration compared to rwt-PA. nih.gov The uptake of this compound in the liver was inhibited by rwt-PA, suggesting a common uptake mechanism. nih.gov
In a rat model of embolic stroke, this compound (1 mg/kg bolus) was found to be as effective as alteplase (10 mg/kg infusion) in reducing 24-hour brain infarct volumes and neurological deficit scores, as well as residual clot grades. researchgate.net The thrombolytic effect of a bolus administration of this compound was reported to be similar to that of wild-type t-PA. gvpress.com
Data Table: Comparative Preclinical Pharmacokinetics in Rats
| Parameter | This compound (vs. rwt-PA) | rwt-PA | Source |
| Beta-phase Half-life | 480% | 100% | nih.gov |
| Total Clearance | 22% | 100% | nih.gov |
| Hepatic Clearance | Markedly Lower | Higher | nih.gov |
| Hepatic Distribution | Lower | Higher | nih.gov |
Data Table: Comparative Preclinical Efficacy in Rat Embolic Stroke Model
| Treatment | 24h Brain Infarct Volume Reduction | Neurological Deficit Score Reduction | Residual Clot Grade Reduction | Source |
| This compound (1 mg/kg bolus) | Effective | Effective | Effective | researchgate.net |
| Alteplase (10 mg/kg infusion) | Effective | Effective | Effective | researchgate.net |
Biotechnological Production and Characterization
Recombinant Production Systems for Pamiteplase
The production of recombinant proteins like this compound typically involves introducing the gene encoding the protein into a suitable host organism, which then expresses and processes the protein. While the specific recombinant production system for this compound is not explicitly detailed in the search results, related recombinant tissue plasminogen activator variants and other complex glycoproteins are often produced in mammalian cell systems. Mammalian cells, such as Chinese Hamster Ovary (CHO) cells, are frequently used for the production of recombinant proteins that require complex post-translational modifications like glycosylation, which is characteristic of t-PA and its variants acs.org. The use of mammalian expression systems is often preferred for proteins requiring specific glycosylation patterns for proper folding, function, and pharmacokinetic properties . In contrast, some non-glycosylated t-PA variants, like reteplase (B1178584), can be produced in bacterial systems such as Escherichia coli, although this often necessitates refolding processes for the protein to achieve its active conformation nih.govresearchgate.net. The selection of an appropriate host system is crucial and depends on the protein's complexity, required yield, and necessary post-translational modifications genextgenomics.com.
Biochemical Characterization of Recombinant this compound
Biochemical characterization is essential to confirm the identity, structure, purity, and biological activity of recombinant this compound. This involves a range of analytical techniques to assess its molecular properties. Studies on this compound have included detailed analysis of its carbohydrate components, which are significant post-translational modifications influencing protein function and pharmacokinetics capes.gov.brnih.gov.
Analysis of Glycosylation Heterogeneity
Monosaccharide Composition Analysis
Detailed monosaccharide composition analysis of this compound has been performed to determine the constituent sugars of its oligosaccharide chains capes.gov.brnih.gov. A common method for this analysis involves high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) capes.gov.brnih.govnih.govmdpi.com. Prior to HPAEC-PAD analysis, the protein is typically subjected to acid hydrolysis to break down the glycans into individual monosaccharides capes.gov.brnih.govnih.gov. For this compound, this analysis, performed after removing sucrose (B13894) from the formulation by reverse-phase high-performance liquid chromatography (RP-HPLC) and subsequent acid hydrolysis with TFA, revealed the presence of fucose, glucosamine, galactose, and mannose capes.gov.brnih.gov.
The monosaccharide composition analysis suggested that this compound possesses complex-type oligosaccharides and lacks high-mannose-type oligosaccharides capes.gov.brnih.gov. The linearity range for the HPAEC-PAD analysis was reported to be 20-200 pmol/ml⁻¹ with a repeatability RSD value of less than 7% capes.gov.brnih.gov. The recovery of spiked monosaccharides was greater than 90% capes.gov.brnih.gov.
Here is a representation of the monosaccharides detected in this compound:
| Monosaccharide | Detection |
| Fucose | Detected |
| Glucosamine | Detected |
| Galactose | Detected |
| Mannose | Detected |
Note: This table is a static representation of the data. Interactive features would be available in a dynamic format.
Quality Control and Analytical Methodologies for Recombinant Proteins
Quality control (QC) and robust analytical methodologies are paramount throughout the production of recombinant proteins like this compound to ensure their identity, purity, potency, and consistency jocpr.com. These methodologies are essential for demonstrating that the final product meets predefined quality attributes and regulatory requirements jocpr.com.
Various analytical techniques are employed for the quality control of recombinant proteins. High-Performance Liquid Chromatography (HPLC), including its advanced form Ultra-High-Performance Liquid Chromatography (UHPLC), is widely used for assessing protein purity and identifying impurities jocpr.com. Mass Spectrometry (MS) is invaluable for structural elucidation, confirming the protein sequence, and analyzing post-translational modifications, including glycosylation patterns muni.czjocpr.com. Techniques like LC-MS and GC-MS are utilized for detailed analysis jocpr.com.
For recombinant protein therapeutics like t-PA variants, functional assays are also critical components of quality control to confirm biological activity. While not specific to QC of this compound production batches in the search results, analytical methods for t-PA evaluation discussed include clot lysis assays, enzyme-linked immunosorbent assays (ELISA), and chromogenic substrate assays jfda-online.comnih.gov. ELISA, for instance, has been used in pharmacokinetic studies of this compound nih.gov. Demonstrating consistent glycosylation heterogeneity is often a key aspect of quality control for glycoproteins, as regulatory agencies are typically concerned with batch-to-batch consistency rather than the identification of every single glycoform . Advanced analytical techniques provide the necessary data for regulatory submissions and audits, ensuring the safety and efficacy of the pharmaceutical product jocpr.com.
Future Research Directions and Theoretical Applications of Engineered Plasminogen Activators
Exploration of Novel Enzyme and Small Molecule Screening for Thrombolysis
The discovery of novel enzymes and small molecules with thrombolytic properties is a promising area for future research. Advances in next-generation sequencing and bioinformatics tools allow for the systematic search for new biocatalysts in genomic databases. nih.gov These potential thrombolytic enzymes can be cloned and experimentally characterized. nih.gov
Beyond large protein-based activators, screening for small molecules that can influence thrombolysis is also being explored. High-throughput screening of drug libraries can identify small molecules that inhibit processes like clot retraction, which contributes to clot stability and resistance to lysis. iosrjournals.orgashpublications.org Identifying biomarkers through screening of small molecules in biological fluids like blood, urine, or saliva could also aid in rapid diagnosis and patient stratification for thrombolytic therapy. nihr.ac.uk
Novel fibrinolytic enzymes from microbial sources, such as Streptomyces species and Bacillus cereus, are being screened and investigated for their potential as thrombolytic agents due to properties like fibrinolytic and anticoagulant activities and the ability to degrade specific proteins in a thrombus. mdpi.comresearchgate.netscielo.br
Advanced Protein Engineering Strategies for Enhanced Therapeutic Profiles
Protein engineering plays a crucial role in developing engineered plasminogen activators with improved therapeutic profiles. nih.govnih.govnih.gov This involves modifying existing activators or designing new ones with tailored characteristics. nih.gov
Modulating Fibrin (B1330869) Specificity through Structural Design
Enhancing fibrin specificity is a key objective in engineering plasminogen activators to concentrate activity at the clot site and minimize systemic activation of plasminogen, which can lead to bleeding complications. nih.govnih.govj-stroke.org Structural design approaches are employed to achieve this. For instance, modifications to t-PA variants, such as specific point mutations or the fusion of fibrin-binding domains from other proteins like desmoteplase or plasminogen, can increase fibrin specificity. j-stroke.orgwhiterose.ac.ukresearchgate.net Engineered activators aim for high selectivity towards fibrin-bound plasminogen. nih.gov
Strategies to Influence Plasma Half-Life and Resistance to Inhibition
Targeted Delivery Approaches (e.g., Liposomal Encapsulation)
Targeted delivery systems are being investigated to deliver engineered plasminogen activators directly to the site of the thrombus, potentially increasing local drug concentration, reducing the required dose, and minimizing systemic side effects. nih.govnih.govtandfonline.comresearchgate.netmdpi.com Liposomal encapsulation is a prominent strategy in this area. nih.govtandfonline.comresearchgate.netdovepress.com
Liposomes can protect encapsulated thrombolytics in circulation and facilitate targeted delivery through surface modification with ligands that bind to components of the thrombus, such as activated platelets (e.g., targeting GP IIb/IIIa or P-selectin) or fibrin. tandfonline.comresearchgate.netmdpi.comdovepress.comnih.gov Stimuli-responsive liposomes that release their payload in response to the thrombus environment, such as in the presence of activated platelets or specific enzymes, are also being developed. tandfonline.commdpi.comnih.gov Other targeted delivery approaches include the use of microbubbles, echogenic liposomes, and magnetic nanoparticles, often in combination with external forces like ultrasound or magnetic fields. tandfonline.commdpi.com
Fundamental Research into Thrombolytic Mechanisms beyond Fibrinolysis
While fibrinolysis is the primary mechanism targeted by current thrombolytics, research is exploring mechanisms beyond the direct breakdown of fibrin. Emerging data suggest that components of the fibrinolytic system are involved in thrombus remodeling, vascular clearance, and vein wall health. ahajournals.org
Furthermore, understanding and targeting components of the thrombus other than fibrin is gaining attention. Retrieved stroke emboli are composed of a complex mixture including red blood cells, white blood cells, von Willebrand factor (vWF), neutrophil extracellular traps (NETs), and platelets, with some of these components contributing to thrombolysis resistance. nih.gov Future thrombolytics may need to target these additional components. nih.gov For example, vWF and NETs are being investigated as potential targets for novel thrombolytic strategies. nih.gov Research into the role of the anticoagulant system and factors like thrombin activable fibrinolysis inhibitor (TAFI) in maintaining hemostatic balance and preventing excessive clotting also informs the development of new therapeutic approaches. ahajournals.orgmdpi.com
Development of Improved Production Systems for Recombinant Thrombolytics
Efficient and cost-effective production of recombinant thrombolytics, including engineered variants, is crucial for their availability and clinical use. nih.govhumapub.comresearchgate.net Traditional production methods may be insufficient to meet the demand, leading to the exploration of high-throughput techniques and genetically engineered strains. researchgate.net
Optimization of fermentation conditions and host organisms, such as E. coli or Chinese Hamster Ovary (CHO) cells, are areas of ongoing research to enhance the yield and purity of recombinant thrombolytics. researchgate.nethumapub.comresearchgate.netwhiterose.ac.uk For instance, strategies involving response surface methodology have been used to optimize conditions for producing fibrinolytic enzymes from microbial sources. mdpi.com The development of improved production systems contributes to the feasibility of translating engineered plasminogen activators from research to clinical application. researchgate.net
Q & A
Q. How to reconcile conflicting findings on this compound's immunogenicity in long-term studies?
- Methodology : Perform anti-drug antibody (ADA) assays at multiple timepoints. Use neutralization assays to distinguish neutralizing vs. non-neutralizing antibodies. Adjust statistical models for covariates like prior thrombolytic exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
